molecular formula C21H25NO B2841224 1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-01-4

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B2841224
CAS RN: 303988-01-4
M. Wt: 307.437
InChI Key: WLLFVHIHKAGLFS-UHFFFAOYSA-N
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Description

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also known as TBPB, is a small molecule that has gained attention in recent years for its potential in scientific research. TBPB belongs to the family of benzazepines and has a unique chemical structure that makes it an interesting compound to study. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches for Muscarinic Receptor Antagonists

    Bradshaw et al. (2008) developed methods for synthesizing tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as muscarinic (M3) receptor antagonists. This included base-promoted addition and ring-closing metathesis, leading to the preparation of various 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones (Bradshaw et al., 2008).

  • Lithiation-Trapping Method

    Aeyad et al. (2018) reported the preparation of N‐tert‐butoxycarbonyl‐2‐phenyltetrahydro‐1‐benzazepine, a compound structurally related to the query molecule, followed by lithiation and trapping with electrophiles. This method offered insights into the chemical behavior and synthesis of similar structures (Aeyad et al., 2018).

  • Process Development for Kinase Inhibitor

    Naganathan et al. (2015) detailed the process development for scalable synthesis of a compound containing the benzoxazepine core, demonstrating the relevance of such compounds in the synthesis of kinase inhibitors (Naganathan et al., 2015).

Pharmacological Studies

  • Dopaminergic Activity Study

    Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as dopamine receptor agonists. These compounds, similar in structure to the query molecule, showed potential in modulating dopaminergic activity (Pfeiffer et al., 1982).

  • Sigma Receptor Affinity

    Husain et al. (2009) synthesized enantiomerically pure 2-substituted tetrahydro-3-benzazepines and tested their affinity to sigma1 receptors. These studies provide insights into the pharmacological potential of benzazepine derivatives (Husain et al., 2009).

Material Science and Chemical Interactions

  • Molecular Architecture Studies: Lu et al. (2003) explored the synthesis, structures, and magnetic properties of coordination polymers containing macrocyclic nickel(II) complexes with benzazepine derivatives. This research highlights the utility of benzazepines in material science applications (Lu et al., 2003).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-21(2,3)18-13-11-16(12-14-18)15-22-19-9-5-4-7-17(19)8-6-10-20(22)23/h4-5,7,9,11-14H,6,8,10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLFVHIHKAGLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

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